molecular formula C17H18N4O3S B2906593 N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide CAS No. 450341-33-0

N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide

Cat. No. B2906593
CAS RN: 450341-33-0
M. Wt: 358.42
InChI Key: RKERXNDZVIFXJV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, FT-IR, 1H NMR, 13C NMR, and Mass spectroscopy are commonly used . Unfortunately, the specific molecular structure analysis for this compound is not available in the literature.

Scientific Research Applications

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In a study by Kamel et al., a series of 1,3,4-thiadiazole derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials. The newly synthesized compounds were tested against E. coli , B. mycoides , and C. albicans . Notably, four compounds demonstrated superior antimicrobial activity .

Catalytic Applications

While specific studies on this compound are limited, its structural features suggest potential catalytic applications. Nitrophenols are often reduced to their corresponding aminophenols, and compounds containing nitro groups can serve as efficient catalysts for such reactions .

Antinociceptive Effects

In another study, compounds similar to our target compound (3a–h) were investigated for their antinociceptive effects. These compounds were evaluated using tail-clip, hot-plate, and acetic acid-induced writhing tests. Understanding their impact on nociceptive pathways in the nervous system could be relevant for pain management .

properties

IUPAC Name

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c22-17(11-3-1-2-4-11)18-16-14-9-25-10-15(14)19-20(16)12-5-7-13(8-6-12)21(23)24/h5-8,11H,1-4,9-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKERXNDZVIFXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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